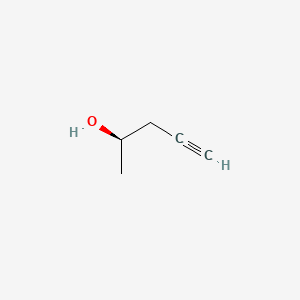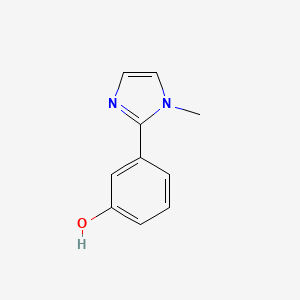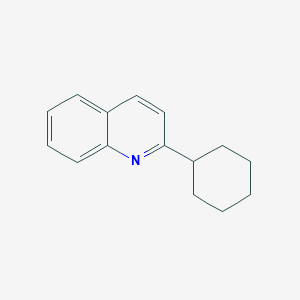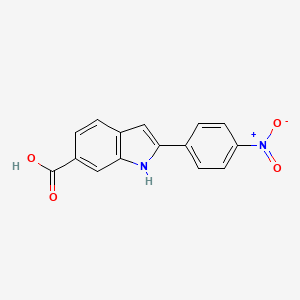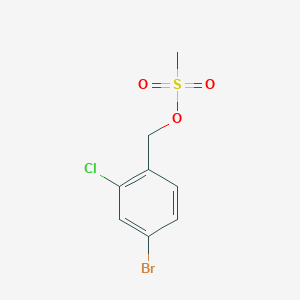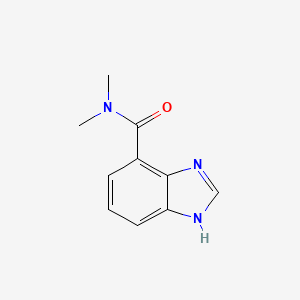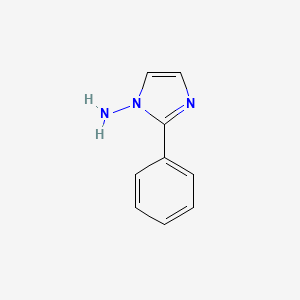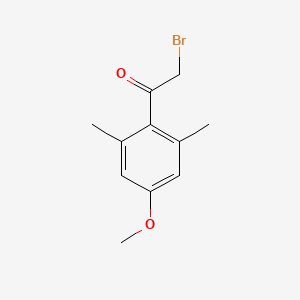
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and hydrazine derivatives.
Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Substitution Reaction: The 2-chloropyridine undergoes a nucleophilic substitution reaction with the pyrazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science:
Mechanism of Action
The mechanism of action of 4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloropyridin-3-yl)pyrimidine: This compound shares a similar pyridine ring but has a pyrimidine ring instead of a pyrazole ring.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also contain pyridine and pyrimidine rings and are studied for their biological activities.
Uniqueness
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
945599-36-0 |
|---|---|
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C8H7ClN4/c9-7-5(2-1-3-11-7)6-4-12-13-8(6)10/h1-4H,(H3,10,12,13) |
InChI Key |
VWEBSLJLKPPROX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=C(NN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


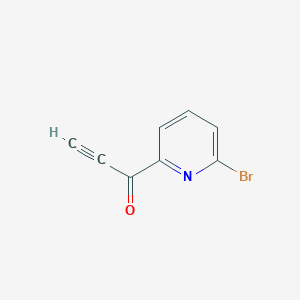
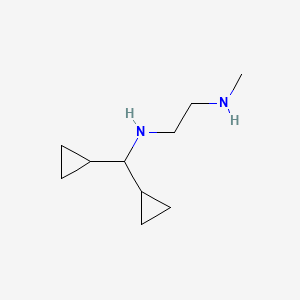
![5-{[3-(Ethylamino)-4-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8559187.png)
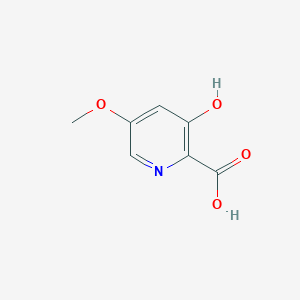
![1-(Benzyloxy)-4-bromo-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B8559191.png)
